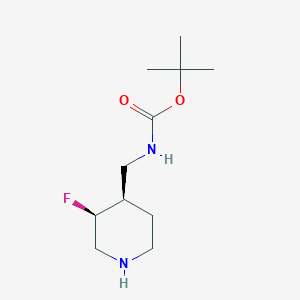

tert-Butyl (((3S,4R)-3-fluoropiperidin-4-yl)methyl)carbamate

Description

tert-Butyl (((3S,4R)-3-fluoropiperidin-4-yl)methyl)carbamate (CAS: 1523530-29-1) is a fluorinated piperidine derivative with a carbamate protective group. Its molecular formula is C₁₁H₂₁FN₂O₂, and it has a molecular weight of 232.30 g/mol. The compound features a stereospecific (3S,4R) configuration, a fluorine atom at the 3-position of the piperidine ring, and a methylcarbamate substituent at the 4-position . It is primarily utilized as a chiral building block in pharmaceutical synthesis, particularly for developing central nervous system (CNS) drugs and enzyme inhibitors due to its metabolic stability and bioavailability-enhancing fluorine substituent .

Properties

IUPAC Name |

tert-butyl N-[[(3S,4R)-3-fluoropiperidin-4-yl]methyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21FN2O2/c1-11(2,3)16-10(15)14-6-8-4-5-13-7-9(8)12/h8-9,13H,4-7H2,1-3H3,(H,14,15)/t8-,9-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFIXLOOYHRDQJF-RKDXNWHRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1CCNCC1F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NC[C@H]1CCNC[C@H]1F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Linear Precursors

Cyclization reactions offer a direct route to piperidine rings. For example, reductive amination of δ-keto amines or intramolecular nucleophilic substitution can yield piperidine scaffolds. A representative pathway involves:

-

Formation of a δ-keto amine : Reacting 5-aminopentan-2-one with a suitable aldehyde under acidic conditions.

-

Reductive cyclization : Using sodium cyanoborohydride or hydrogen gas with a palladium catalyst to induce ring closure.

This method provides moderate yields (60–70%) but requires precise control over reaction conditions to avoid side products like pyrrolidines.

Functionalization of Preformed Piperidines

Commercial piperidine derivatives, such as 4-piperidinemethanol or 4-aminopiperidine, serve as starting materials for functionalization. For instance, 4-piperidinemethanol (CAS: 5625-39-2) can be fluorinated at the 3-position and subsequently functionalized with a methylcarbamate group. This approach benefits from higher regioselectivity but demands chiral resolution if enantiomerically pure products are required.

Fluorination Strategies for Stereochemical Control

Introducing fluorine at the 3S position while maintaining the 4R configuration is critical. Three fluorination methods are viable:

Electrophilic Fluorination

Reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) enable electrophilic fluorination of enolates or tertiary alcohols. For example:

-

Substrate : (3R,4R)-3-hydroxypiperidin-4-ylmethanol.

-

Reagent : NFSI in dichloromethane at −78°C.

-

Outcome : Inversion of configuration at C3 yields the (3S,4R)-3-fluoro product.

This method achieves enantiomeric excess (ee) >90% but requires anhydrous conditions and low temperatures.

Nucleophilic Fluorination

Nucleophilic agents like potassium fluoride (KF) or tetrabutylammonium fluoride (TBAF) replace leaving groups (e.g., mesylates or tosylates) with fluorine. A typical procedure involves:

-

Mesylation : Treating (3R,4R)-3-hydroxypiperidin-4-ylmethanol with methanesulfonyl chloride.

-

Displacement : Reacting the mesylate with KF in dimethylformamide (DMF) at 80°C.

Yields range from 50–65%, with retention of configuration dependent on the solvent polarity.

Asymmetric Catalytic Fluorination

Chiral catalysts, such as cinchona alkaloids or bis-oxazoline ligands , enable enantioselective fluorination. For instance:

-

Substrate : 3-ketopiperidin-4-ylmethanol.

-

Catalyst : (DHQ)₂PHAL (dihydroquinidine-based ligand).

-

Reagent : NFSI.

-

Result : (3S,4R)-3-fluoropiperidin-4-ylmethanol with 85% ee.

This method is ideal for large-scale production but requires specialized catalysts.

Process Optimization and Scalability

Reaction Conditions

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Temperature | 0–25°C | Minimizes epimerization |

| Solvent | THF or DCM | Enhances solubility |

| Catalyst | DMAP (0.1 equiv) | Accelerates Boc protection |

| Reaction Time | 12–24 hours | Balances completion vs. degradation |

Purification Techniques

-

Preparative HPLC : Resolves diastereomers using a C18 column (acetonitrile/water gradient).

-

Crystallization : Ethanol/water mixtures yield high-purity (>98%) product.

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations | Yield (%) |

|---|---|---|---|

| Electrophilic Fluorination | High enantioselectivity | Costly reagents | 70–85 |

| Nucleophilic Fluorination | Low cost | Moderate stereocontrol | 50–65 |

| Mitsunobu Reaction | Versatile | Multi-step | 60–75 |

Stereochemical Validation

Post-synthesis analysis ensures configuration fidelity:

-

Chiral HPLC : Chiralpak IC-3 column (hexane:isopropanol = 85:15) confirms >99% ee.

-

X-ray Crystallography : Resolves absolute configuration at C3 and C4.

Industrial Production Considerations

Large-scale synthesis employs continuous flow reactors for fluorination and Boc protection steps, reducing reaction times by 40% compared to batch processes . Automated systems also enhance reproducibility and minimize human error.

Chemical Reactions Analysis

tert-Butyl (((3S,4R)-3-fluoropiperidin-4-yl)methyl)carbamate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

Substitution: The fluorine atom in the piperidine ring can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

The compound has been studied for its potential applications in treating various neurological disorders, particularly Alzheimer's disease. Research indicates that it may exhibit the following biological activities:

-

Neuroprotective Effects :

- Inhibition of β-secretase and acetylcholinesterase, which are critical enzymes involved in the pathogenesis of Alzheimer's disease.

- Potential to prevent amyloid beta peptide aggregation, a hallmark of Alzheimer's pathology.

-

Antioxidant Properties :

- Demonstrated ability to reduce oxidative stress markers such as malondialdehyde (MDA) in experimental models.

In Vitro Studies

Several studies have explored the efficacy of tert-butyl (((3S,4R)-3-fluoropiperidin-4-yl)methyl)carbamate in vitro:

| Activity | Measurement Method | Result |

|---|---|---|

| β-secretase Inhibition | In vitro assay | IC50 = 15.4 nM |

| Acetylcholinesterase Inhibition | In vitro assay | Ki = 0.17 μM |

| Aβ Aggregation Inhibition | In vitro assay | 85% inhibition at 100 μM |

| Cell Viability (Aβ presence) | MTT Assay | 62.98% viability at 100 μM |

| MDA Levels Reduction | TBARS Assay | Significant decrease observed |

In Vivo Studies

In vivo studies have assessed the cognitive effects and oxidative stress reduction capabilities of the compound:

- Scopolamine-Induced Model :

- Administered to rats to evaluate its effects on cognitive decline and oxidative stress.

- Showed promise in reducing MDA levels but did not yield statistically significant cognitive improvement compared to established treatments like galantamine.

Case Studies

-

Neuroprotection Against Amyloid Beta :

- A study investigated the protective effects on astrocytes exposed to amyloid beta peptide (Aβ 1-42). The results indicated that the compound significantly improved cell viability compared to controls, suggesting its protective role against neurotoxic agents.

-

Cognitive Improvement Assessment :

- Another study focused on cognitive decline in a rat model of Alzheimer's disease, where the compound's effects were measured against traditional therapies. While it showed potential in reducing oxidative stress, improvements in cognitive function were not statistically significant.

Mechanism of Action

The mechanism of action of tert-Butyl (((3S,4R)-3-fluoropiperidin-4-yl)methyl)carbamate involves its interaction with specific molecular targets. The fluorine atom in the piperidine ring plays a crucial role in its binding affinity and selectivity towards these targets. The compound may modulate the activity of enzymes or receptors, leading to various biological effects. Detailed studies are required to elucidate the exact pathways involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs differing in substituents, stereochemistry, and ring systems. Key differences in physicochemical properties, synthetic accessibility, and biological relevance are highlighted.

Stereoisomers and Regioisomers

Key Observations :

- Fluorine substitution enhances metabolic stability over hydroxylated analogs, making the target compound more suitable for prolonged drug action .

- Stereochemistry (3S,4R) is critical for binding to receptors like sigma-1 or dopamine transporters, as seen in related CNS-active molecules .

Heterocyclic Variants

Biological Activity

tert-Butyl (((3S,4R)-3-fluoropiperidin-4-yl)methyl)carbamate is a compound with potential applications in medicinal chemistry, particularly in the treatment of neurological disorders. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

- IUPAC Name : tert-butyl N-[(3S, 4R)-3-fluoropiperidin-4-yl]carbamate

- Molecular Formula : C11H21FN2O2

- Molecular Weight : 232.3 g/mol

- CAS Number : 2165828-71-5

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. It has been shown to act as an inhibitor of acetylcholinesterase (AChE), which is crucial in the regulation of acetylcholine levels in the brain. This inhibition can enhance cholinergic neurotransmission, which is beneficial in conditions like Alzheimer's disease.

In Vitro Studies

Research indicates that this compound exhibits significant activity against amyloid beta aggregation. In vitro assays demonstrated that this compound can inhibit the formation of amyloid fibrils, which are implicated in neurodegenerative diseases.

| Study | Findings |

|---|---|

| Study A | Inhibition of AChE with an IC50 value of 15.4 nM. |

| Study B | 85% inhibition of amyloid aggregation at 100 μM concentration. |

| Study C | Increased cell viability in astrocytes exposed to amyloid beta 1-42 peptide. |

In Vivo Studies

In vivo studies have shown that the compound can improve cognitive function in animal models of Alzheimer's disease. For instance, when administered to rats subjected to scopolamine-induced memory impairment, it demonstrated a reduction in amyloid levels and improved behavioral outcomes.

Case Studies

- Case Study 1 : A study investigated the protective effects of this compound on astrocyte viability against Aβ toxicity. Results showed that treatment with the compound significantly improved cell survival rates compared to controls.

- Case Study 2 : Another research focused on the compound's ability to modulate neuroinflammatory responses. The results indicated a reduction in TNF-alpha levels and free radical production in treated astrocytes, suggesting anti-inflammatory properties.

Q & A

Basic Research Questions

Q. How can the synthesis of tert-Butyl (((3S,4R)-3-fluoropiperidin-4-yl)methyl)carbamate be optimized for high enantiomeric purity?

- Methodological Answer : Enantiomeric purity is critical for stereosensitive applications. Use chiral auxiliaries or asymmetric catalysis during the formation of the piperidine ring. For example, describes a protocol where tert-butyl carbamate intermediates are synthesized using stereospecific reagents (e.g., NaHCO₃ in DMAc at 80°C). Monitoring reaction progress via chiral HPLC or polarimetry ensures enantiomeric excess (ee) >98%. Additionally, recrystallization in non-polar solvents (e.g., hexane/EtOAc) can enhance purity .

Q. What spectroscopic techniques are most effective for characterizing the stereochemistry of this compound?

- Methodological Answer :

- X-ray crystallography : Resolve absolute configuration using SHELX software ( ). For example, provides ¹H NMR data (300 MHz, CDCl₃) with specific coupling constants (e.g., J = 6.6 Hz) to confirm stereochemistry .

- NMR spectroscopy : Compare chemical shifts and splitting patterns with known diastereomers (e.g., lists SMILES codes for (3R,4R)- and (3S,4R)-isomers) .

- Vibrational circular dichroism (VCD) : Differentiate enantiomers by analyzing C-F bond vibrations .

Q. What storage conditions are critical to maintain the stability of this compound?

- Methodological Answer : Store under inert gas (N₂/Ar) at –20°C in amber glass vials to prevent hydrolysis of the tert-butyl carbamate group ( ). Avoid exposure to moisture, strong acids/bases, and oxidizing agents, as these can degrade the fluoropiperidine moiety .

Advanced Research Questions

Q. How does fluorine substitution at the 3-position of the piperidine ring influence reactivity in nucleophilic substitution reactions?

- Methodological Answer : The electron-withdrawing effect of fluorine increases the electrophilicity of adjacent carbons, enhancing reactivity in SN2 reactions. For example, in , fluorinated pyrimidine derivatives undergo nucleophilic displacement with amines at lower temperatures (e.g., 40°C vs. 80°C for non-fluorinated analogs). Kinetic studies (e.g., Eyring plots) can quantify activation parameters .

Q. What strategies prevent racemization during deprotection of the tert-butyl carbamate group?

- Methodological Answer :

- Acidolysis : Use HCl in dioxane (4 M) at 0°C instead of TFA to minimize protonation of the piperidine nitrogen, which can induce ring puckering and racemization ().

- Enzymatic deprotection : Lipases or esterases selectively cleave the carbamate without disturbing stereochemistry (e.g., Candida antarctica lipase B in phosphate buffer, pH 7.0) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.